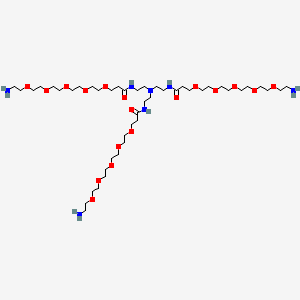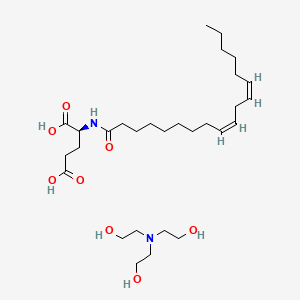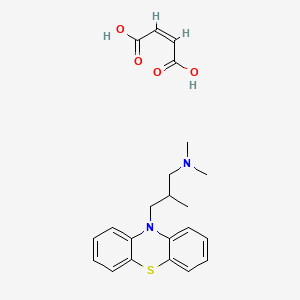
UBP684
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UBP684 is a NMDAR pan-PAM (positive allosteric modulator) which robustly potentiates responses at all GluN1/GluN2 subtypes and at neuronal NMDARs. UBP684 increases the maximal l-glutamate/glycine response while having minor subunit-specific effects on agonist potency.
Scientific Research Applications
Genetic Alphabet Expansion Technology
Unnatural base pairs (UBPs) like UBP684 are pivotal in genetic alphabet expansion technologies and xenobiology. They function as third base pairs in replication, transcription, and translation, allowing the site-specific incorporation of novel components into DNA, RNA, and proteins. This has led to various applications including PCR-based diagnostics, high-affinity DNA aptamer generation, site-specific labeling of RNAs, semi-synthetic organism creation, and unnatural-amino-acid-containing protein synthesis (Kimoto & Hirao, 2020).
Synthetic Xenobiology and Genetic Engineering Tools
UBPs are integral in synthetic xenobiology, expanding the genetic alphabet and broadening biological systems. They have been leveraged for unique quantitative PCR, high-affinity DNA aptamer generation methods, and semi-synthetic organism creation, showcasing their versatility in genetic engineering (Hamashima, Kimoto & Hirao, 2018).
Biological Phosphorylation and In Vivo Applications
Research has been conducted on the biological phosphorylation of UBPs like UBP684, aiming to replicate, transcribe, and translate them in vivo. This involves phosphorylating unnatural nucleoside analogues to their corresponding triphosphates, a critical step for their incorporation into DNA and RNA in living cells. Studies have shown that certain kinase mutants can efficiently phosphorylate both purine and pyrimidine analogues of UBPs, providing a foundation for the synthesis of unnatural base pairs in vivo (Chen et al., 2017).
Nanopore Sequencing and Genetic Information Storage
UBPs have also been used in the development of semisynthetic organisms (SSOs) that store and retrieve increased information. Nanopore sequencing techniques have been applied to DNA containing UBPs, demonstrating that DNA with UBPs is replicated with efficiency and fidelity similar to natural DNA. This shows the potential of UBPs in expanding the storage and retrieval capacity of genetic information (Ledbetter et al., 2020).
properties
CAS RN |
1357838-47-1 |
|---|---|
Product Name |
UBP684 |
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.345 |
IUPAC Name |
6-(4-methylpentyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H20O2/c1-12(2)4-3-5-13-6-7-15-11-16(17(18)19)9-8-14(15)10-13/h6-12H,3-5H2,1-2H3,(H,18,19) |
InChI Key |
ZQLORCYRMVILSV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C=C(CCCC(C)C)C=CC2=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UBP684; UBP-684; UBP 684; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



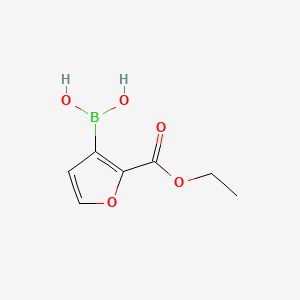

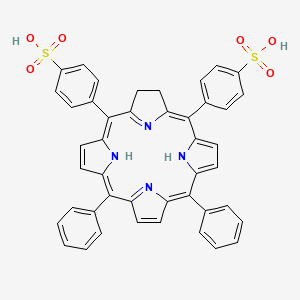

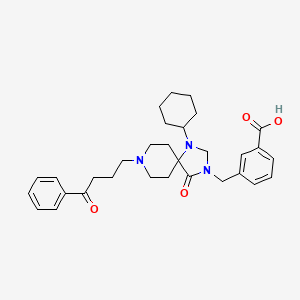
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
